2-Bromoethanol-1,1,2,2-d4

Catalog No.
S685591
CAS No.
81764-55-8
M.F
C2H5BrO
M. Wt
128.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromoethanol-1,1,2,2-d4

CAS Number

81764-55-8

Product Name

2-Bromoethanol-1,1,2,2-d4

IUPAC Name

2-bromo-1,1,2,2-tetradeuterioethanol

Molecular Formula

C2H5BrO

Molecular Weight

128.99 g/mol

InChI

InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2/i1D2,2D2

InChI Key

LDLCZOVUSADOIV-LNLMKGTHSA-N

SMILES

C(CBr)O

Synonyms

1-Bromo-2-ethanol-d4; 1-Bromo-2-hydroxyethane-d4; 2-Bromoethyl-d4 Alcohol; 2-Hydroxyethyl-d4 Bromide; Ethylene Bromohydrin-d4; Glycol Bromohydrin-d4; NSC 2869-d4; β-Bromoethanol-d4

Canonical SMILES

C(CBr)O

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Br)O

Internal Standard for Mass Spectrometry:

d4-2-BE is primarily used as an internal standard in mass spectrometry (MS) experiments, particularly for the analysis of biological samples containing 2-bromoethanol (or its metabolites) [, ]. MS is a technique that identifies and quantifies molecules based on their mass-to-charge ratio.

During an MS analysis, the sample containing the analyte (2-bromoethanol) and the internal standard (d4-2-BE) are simultaneously introduced into the instrument. Both compounds ionize and form charged particles with specific mass-to-charge ratios. By comparing the signal intensities of the analyte and the internal standard peaks, researchers can accurately quantify the amount of the analyte present in the sample, even if other components in the sample have overlapping peaks with the analyte.

The advantage of using d4-2-BE as an internal standard lies in its identical chemical properties to 2-bromoethanol, except for the mass difference due to deuterium incorporation. This ensures that both compounds experience the same ionization efficiency and matrix effects within the MS instrument, leading to a more accurate and reliable quantification of the analyte.

Tracer for Metabolic Studies:

d4-2-BE can be used as a tracer molecule in studies investigating the metabolism of 2-bromoethanol in living organisms []. By administering d4-2-BE to an organism, researchers can track the fate of the molecule within the body as it undergoes various metabolic transformations.

2-Bromoethanol-1,1,2,2-d4 is an isotopically labeled compound characterized by the molecular formula C2H5BrO and a molecular weight of 128.99 g/mol. It is a chiral molecule, meaning it exists in two enantiomeric forms that are mirror images of each other. This compound is primarily utilized in scientific research, particularly in biochemical and physiological studies, due to its ability to label proteins, nucleic acids, and other biomolecules. The presence of deuterium (D) isotopes enhances its utility in various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

2-Bromoethanol-1,1,2,2-d4 is likely to share similar hazards to the unlabeled compound (2-bromoethanol), which is classified as a toxic and corrosive substance []. Safety concerns include []:

  • Toxic by inhalation, ingestion, and skin contact
  • Corrosive to eyes and skin
  • Flammable liquid

  • Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles.
  • Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes.
  • Hydrolysis: It reacts with water to form 2-hydroxyethyl bromide and deuterated water .

The synthesis of 2-Bromoethanol-1,1,2,2-d4 can be achieved through several methods:

  • From Ethyl Bromacetate: One common synthetic route involves the reaction of ethyl bromacetate with deuterated reagents to introduce deuterium into the molecule .
  • Direct Halogenation: Another method includes the halogenation of ethanol using bromine in a deuterated solvent.

These methods allow for the incorporation of deuterium at specific positions within the molecule, enhancing its utility in research applications .

2-Bromoethanol-1,1,2,2-d4 has various applications in scientific research:

  • Metabolic Tracing: Used as a tracer in metabolic studies to analyze biochemical pathways.
  • Analytical Chemistry: Employed in mass spectrometry and nuclear magnetic resonance spectroscopy for structural elucidation.
  • Pharmaceutical Research: Assists in drug development by studying interactions between drugs and biological systems .

Studies involving 2-Bromoethanol-1,1,2,2-d4 focus on its interactions with various biological molecules. For instance:

  • Protein Labeling: It can label proteins for tracking their interactions and dynamics within cellular environments.
  • Enzyme Kinetics: The compound's isotopic nature allows researchers to investigate enzyme mechanisms and reaction rates more accurately.

Such studies contribute valuable insights into biochemical processes and drug interactions .

Several compounds share structural similarities with 2-Bromoethanol-1,1,2,2-d4. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-BromoethanolC2H5BrONon-deuterated version; used similarly but lacks isotopic labeling.
EthanolC2H6ONo halogen; serves as a base for synthesis but lacks bromine functionality.
1-Bromo-2-propanolC3H7BrOLonger carbon chain; different reactivity profile due to position of bromine.
3-BromopropanolC3H7BrODifferent structure; used in similar applications but with distinct properties.

The isotopic labeling of 2-Bromoethanol-1,1,2,2-d4 provides unique advantages in research settings that are not present in its non-deuterated counterparts or other similar compounds .

XLogP3

0.2

Density

1.819 g/mL at 25 °C(lit.)

Melting Point

56-57 °C20 mm Hg(lit.)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard

Dates

Modify: 2023-08-15
Womack CC, Booth RS, Brynteson MD, Butler LJ, Szpunar DE. Characterizing the rovibrational distribution of CD2CD2OH radicals produced via the photodissociation of 2-bromoethanol-d4. J Phys Chem A. 2011 Dec 29;115(51):14559-69. doi: 10.1021/jp2059694. Epub 2011 Dec 2. PMID: 22070664.

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